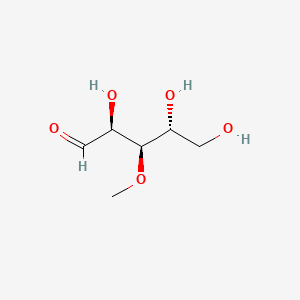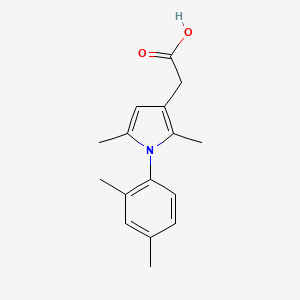
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique substitution pattern, which includes two methyl groups and a dimethylphenyl group.
Preparation Methods
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)- can be compared with other similar compounds, such as:
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2,5-Dimethyl-1H-pyrrole
- 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities
Properties
CAS No. |
42780-40-5 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C16H19NO2/c1-10-5-6-15(11(2)7-10)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19) |
InChI Key |
BQSNOTOUJRSVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


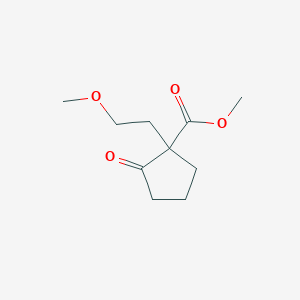
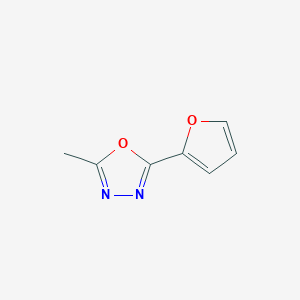
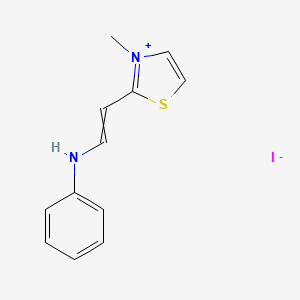
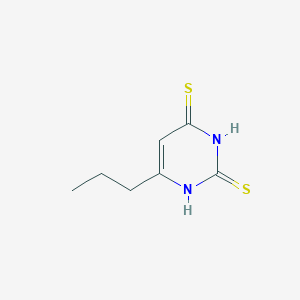
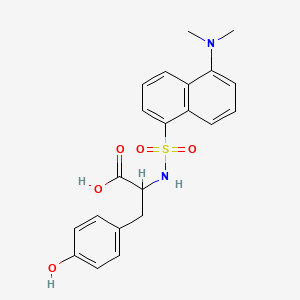
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
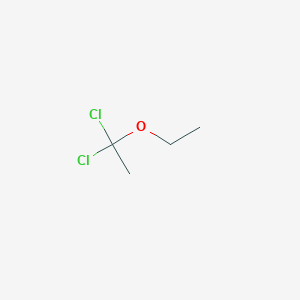
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

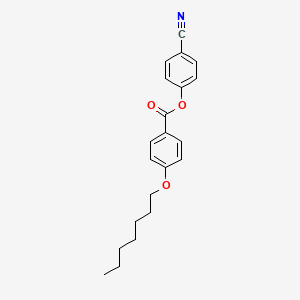

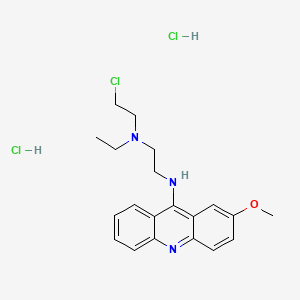
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
